![molecular formula C10H12BrNO2 B2922265 3-Bromo-2-[(oxolan-2-yl)methoxy]pyridine CAS No. 1248638-70-1](/img/structure/B2922265.png)

3-Bromo-2-[(oxolan-2-yl)methoxy]pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3-Bromo-2-[(oxolan-2-yl)methoxy]pyridine” is a chemical compound with the IUPAC name [3-bromo-2-(tetrahydro-2-furanylmethoxy)phenyl]-N-methylmethanamine . It has a molecular weight of 300.2 and is typically stored at room temperature . It is a liquid in its physical form .

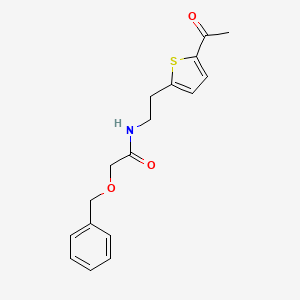

Molecular Structure Analysis

The InChI code for “3-Bromo-2-[(oxolan-2-yl)methoxy]pyridine” is 1S/C13H18BrNO2/c1-15-8-10-4-2-6-12(14)13(10)17-9-11-5-3-7-16-11/h2,4,6,11,15H,3,5,7-9H2,1H3 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis

“3-Bromo-2-[(oxolan-2-yl)methoxy]pyridine” is a liquid in its physical form . It has a molecular weight of 300.2 and is typically stored at room temperature .Scientific Research Applications

Overview

While the specific compound 3-Bromo-2-[(oxolan-2-yl)methoxy]pyridine is not directly mentioned in available literature, understanding its potential applications can be guided by research on similar brominated and pyridine-based compounds. These substances have broad implications in various scientific fields, including organic synthesis, atmospheric chemistry, and environmental science.

Atmospheric and Environmental Significance

Research on bromoform, a brominated organic compound like 3-Bromo-2-[(oxolan-2-yl)methoxy]pyridine, highlights its role as a significant source of atmospheric organic bromine. This has implications for the troposphere and lower stratosphere's chemistry, affecting ozone depletion and atmospheric reactivity. Bromoform's sea-to-air flux, due to macroalgal and planktonic sources, suggests the environmental pathways and transformations relevant to similar brominated compounds (Quack & Wallace, 2003).

Application in Corrosion Inhibition

Quinoline derivatives, similar in structure to the pyridine base of 3-Bromo-2-[(oxolan-2-yl)methoxy]pyridine, have been identified as effective corrosion inhibitors. This suggests potential applications in protecting metals from corrosion, particularly in harsh industrial environments. The high electron density and ability to form stable complexes with metal surfaces make these compounds valuable in materials science (Verma, Quraishi, & Ebenso, 2020).

Involvement in Organic Synthesis

The regioselective functionalization of pyridines, including bromination reactions, is critical in organic synthesis. This process is essential for creating complex molecules with specific properties and activities. Research on the bromination of pyridines provides insights into how compounds like 3-Bromo-2-[(oxolan-2-yl)methoxy]pyridine could be synthesized and manipulated for various applications, including pharmaceuticals and materials science (Thapa, Brown, Balestri, & Taylor, 2014).

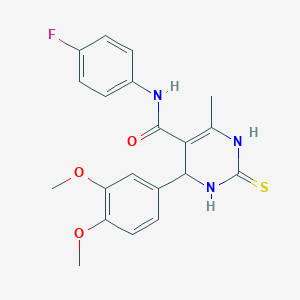

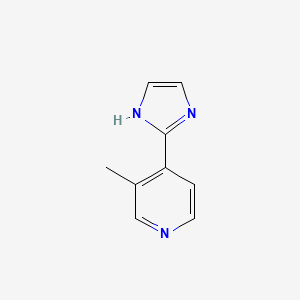

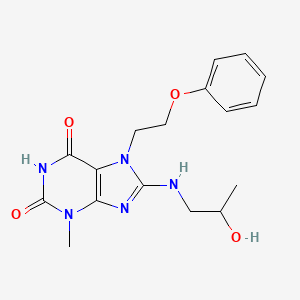

Medicinal Chemistry and Chemosensing

Pyridine derivatives exhibit a wide range of biological activities and have potential in chemosensing applications. Their structural versatility makes them ideal candidates for developing new pharmaceuticals and sensors for detecting various substances. This broad applicability in medicinal chemistry and analytical applications underscores the potential utility of 3-Bromo-2-[(oxolan-2-yl)methoxy]pyridine in similar contexts (Abu-Taweel et al., 2022).

Mechanism of Action

Mode of Action

As a novel organic compound, it is likely to interact with its targets in a unique manner

Biochemical Pathways

Given the complexity of biological systems, this compound could potentially influence multiple pathways

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The molecular and cellular effects of 3-Bromo-2-[(oxolan-2-yl)methoxy]pyridine’s action are currently unknown. As a novel compound, its effects at the molecular and cellular level need to be studied in detail to understand its potential therapeutic or other biological effects .

Action Environment

The action, efficacy, and stability of 3-Bromo-2-[(oxolan-2-yl)methoxy]pyridine can be influenced by various environmental factors. These may include pH, temperature, presence of other molecules, and specific conditions within a biological system

properties

IUPAC Name |

3-bromo-2-(oxolan-2-ylmethoxy)pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO2/c11-9-4-1-5-12-10(9)14-7-8-3-2-6-13-8/h1,4-5,8H,2-3,6-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWQJBASCMGBBHW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)COC2=C(C=CC=N2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-2-[(oxolan-2-yl)methoxy]pyridine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-N2,N2-dimethyl-1,2-ethanediamine](/img/structure/B2922182.png)

![1-((3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(o-tolyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![Tert-butyl 4-[(7-methoxy-4-oxoquinazolin-3-yl)methyl]piperidine-1-carboxylate](/img/structure/B2922187.png)

![2-Butylsulfanyl-3-(3,4-dimethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2922188.png)

![2-((5-(2-(Benzo[d]thiazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-(2-fluorophenyl)piperazin-1-yl)ethanone](/img/structure/B2922189.png)

![6-[4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2922192.png)

![1-[(2-Thien-3-yl-1,3-thiazol-4-yl)methyl]piperazine hydrochloride](/img/structure/B2922199.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide](/img/structure/B2922205.png)